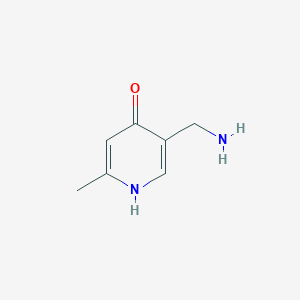
5-(Aminomethyl)-2-methylpyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-methylpyridin-4-ol: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the fourth position, an aminomethyl group at the fifth position, and a methyl group at the second position. Pyridine derivatives are known for their biological activity and their ability to act as ligands for metal ions, making them valuable in various fields such as catalysis, organic electronics, and supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol can be achieved through multi-component reactions. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction provides a flexible approach to highly substituted pyridin-4-ol derivatives . The reaction conditions typically involve the use of a palladium catalyst, which facilitates the formation of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the scalability of the reaction can be improved by employing automated systems and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Aminomethyl)-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 4-pyridone or 4-pyridinecarboxaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Pyridinol: Lacks the aminomethyl and methyl groups, making it less versatile in terms of chemical reactivity.
2-Methyl-4-pyridinol: Similar structure but lacks the aminomethyl group, resulting in different chemical and biological properties.
5-(Aminomethyl)pyridine: Lacks the hydroxyl and methyl groups, affecting its ability to form hydrogen bonds and coordinate with metal ions.
Uniqueness: 5-(Aminomethyl)-2-methylpyridin-4-ol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methyl), which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
158773-34-3 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10) |
Clé InChI |
GARHJQCEMXBXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CN1)CN |
SMILES canonique |
CC1=CC(=O)C(=CN1)CN |
Synonymes |
4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















